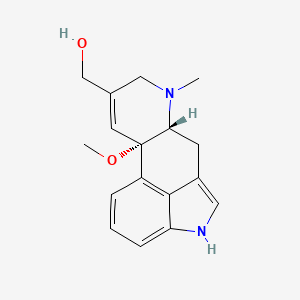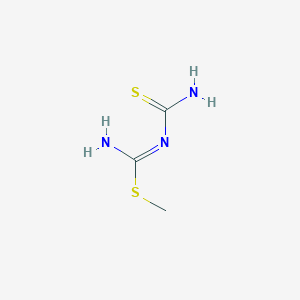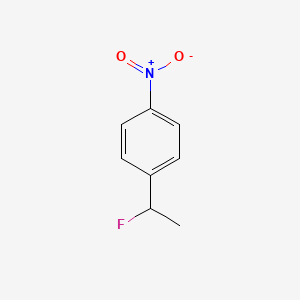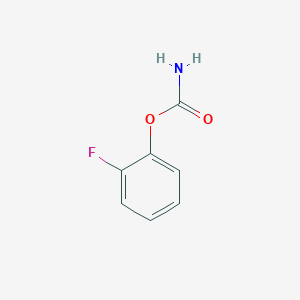
(2-Fluorophenyl) carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorophenyl) carbamate is an organic compound with the molecular formula C7H6FNO2 It is a derivative of carbamic acid where the hydrogen atom is replaced by a 2-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl) carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer alternatives to phosgene, such as diphosgene or triphosgene, is preferred to minimize the associated hazards .
化学反应分析
Types of Reactions: (2-Fluorophenyl) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .
科学研究应用
(2-Fluorophenyl) carbamate has a wide range of applications in scientific research:
作用机制
The mechanism by which (2-Fluorophenyl) carbamate exerts its effects involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins by modifying their active sites. The specific molecular targets and pathways involved depend on the particular application and context of use .
相似化合物的比较
- (4-Fluorophenyl) carbamate
- (2,5-Difluorophenyl) carbamate
- (2-Fluorophenyl) N-(4-fluorophenyl)carbamate
Comparison: (2-Fluorophenyl) carbamate is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
属性
分子式 |
C7H6FNO2 |
|---|---|
分子量 |
155.13 g/mol |
IUPAC 名称 |
(2-fluorophenyl) carbamate |
InChI |
InChI=1S/C7H6FNO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H2,9,10) |
InChI 键 |
GJMPDOHRFVPGLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


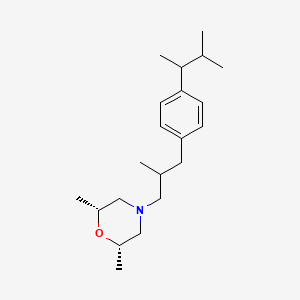
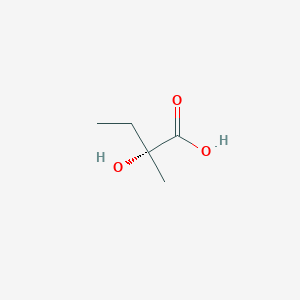


![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)



![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
